molecular formula C7H12N2O B12906378 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- CAS No. 3201-25-0

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl-

Cat. No.: B12906378
CAS No.: 3201-25-0
M. Wt: 140.18 g/mol
InChI Key: BXPVASXSXJSJCE-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- is an organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring with multiple methyl groups attached. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The methyl groups on the pyrazolone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can have different functional groups attached to the pyrazolone ring, enhancing their chemical and biological properties.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its lipophilic nature allows it to easily cross cell membranes and reach its targets within cells.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-
  • 3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-

Uniqueness

3H-Pyrazol-3-one, 2,4-dihydro-2,4,4,5-tetramethyl- is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazolone derivatives.

Properties

CAS No.

3201-25-0

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2,4,4,5-tetramethylpyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-5-7(2,3)6(10)9(4)8-5/h1-4H3

InChI Key

BXPVASXSXJSJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1(C)C)C

Origin of Product

United States

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